molecular formula C27H30O18 B12518567 2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B12518567
M. Wt: 642.5 g/mol
InChI Key: LLVOJEYSNCNXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Baicalein 6-O-glucoside involves the glycosylation of baicalein. One common method is the reaction of baicalein with a glucosyl donor in the presence of a catalyst. The reaction typically occurs under mild conditions to preserve the integrity of the flavonoid structure .

Industrial Production Methods

Industrial production of Baicalein 6-O-glucoside can be achieved through biotransformation processes using microbial or enzymatic systems. These methods are preferred due to their specificity and efficiency in producing high yields of the desired glucoside .

Chemical Reactions Analysis

Types of Reactions

Baicalein 6-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Baicalein 6-O-glucoside has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of natural health products and supplements.

Mechanism of Action

Baicalein 6-O-glucoside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Baicalein 6-O-glucoside can be compared with other similar flavonoid glucosides:

Baicalein 6-O-glucoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioactivity .

Properties

Molecular Formula

C27H30O18

Molecular Weight

642.5 g/mol

IUPAC Name

2-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O18/c28-5-13-16(34)19(37)21(39)26(42-13)44-24-10(32)1-7(2-11(24)33)23-25(18(36)15-9(31)3-8(30)4-12(15)41-23)45-27-22(40)20(38)17(35)14(6-29)43-27/h1-4,13-14,16-17,19-22,26-35,37-40H,5-6H2

InChI Key

LLVOJEYSNCNXJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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